6-(1H-1,3-benzodiazol-1-yl)-N-(2-phenylethenesulfonyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-(benzimidazol-1-yl)-N-[(E)-2-phenylethenyl]sulfonylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c26-21(24-29(27,28)13-12-16-6-2-1-3-7-16)17-10-11-20(22-14-17)25-15-23-18-8-4-5-9-19(18)25/h1-15H,(H,24,26)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMVYHSWGYSYLB-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)C2=CN=C(C=C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(=O)C2=CN=C(C=C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,3-benzodiazol-1-yl)-N-(2-phenylethenesulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Ring: Starting from o-phenylenediamine and reacting with a carboxylic acid derivative under acidic conditions.
Pyridine Ring Functionalization: Introducing the carboxamide group through an amide coupling reaction.
Sulfonylation: Adding the phenylethenesulfonyl group using sulfonyl chloride and a base.
Industrial Production Methods
Industrial production would likely involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Modulation: Potential use in modulating biological receptors.
Medicine
Drug Development: Investigated as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases by targeting specific biological pathways.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Production:
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by binding to receptor sites.
Pathway Modulation: Affecting biological pathways by interacting with key molecules.
Comparison with Similar Compounds
The provided evidence highlights structural analogs, though direct pharmacological or physicochemical data are absent. Below is a comparative analysis based on molecular features:
Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₄N₄O₃S | 390.4 | Pyridine | 6-benzodiazole, N-(2-phenylethenesulfonyl) carboxamide |
| N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (1005612-70-3) | C₂₁H₂₂N₆O | 374.4 | Pyrazolo[3,4-b]pyridine | 1-ethyl-3-methyl-pyrazole, 3,6-dimethyl, 1-phenyl, carboxamide |
| 2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide (832740-97-3) | C₁₀H₉ClN₄O₂ | 252.7 | Pyrimidine | 2-chloroacetamide, 4-furanyl |
Key Observations:
Core Heterocycles :
- The target compound uses a pyridine core, whereas analogs like 1005612-70-3 employ a fused pyrazolo[3,4-b]pyridine system. Pyridine derivatives are often prioritized for their metabolic stability, while pyrazolo-pyridines may enhance binding specificity in kinase inhibition .
Molecular Weight and Complexity :
- The target compound (390.4 g/mol) is heavier than 1005612-70-3 (374.4 g/mol), primarily due to the benzodiazole and sulfonyl groups. Higher molecular weight may influence pharmacokinetics, such as membrane permeability .
Hypothetical Pharmacological Implications
While experimental data are unavailable, structural trends suggest:
- Benzodiazole vs. Pyrazole : The benzodiazole in the target compound may enhance interactions with ATP-binding pockets in kinases, whereas pyrazole substituents (as in 1005612-70-3 ) could modulate selectivity .
Biological Activity
The compound 6-(1H-1,3-benzodiazol-1-yl)-N-(2-phenylethenesulfonyl)pyridine-3-carboxamide is a member of the benzodiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₆N₄O₂S
- SMILES Notation :
C1=CC(=CN=C1C(=O)N2C=CC(=C2)C(=S)S(=O)(=O)C=C)N
This structure features a benzodiazole ring, which is known for its pharmacological significance, particularly in the development of anticancer and antimicrobial agents.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzodiazole derivatives. For instance, compounds similar to This compound have shown promising results against various cancer cell lines. A study demonstrated that certain benzodiazole derivatives exhibited cytotoxic effects on human neuroblastoma SH-SY5Y and hepatoma HepG2 cell lines, with low cytotoxicity compared to standard treatments like curcumin .
Antioxidant Activity
The antioxidant capabilities of benzodiazole derivatives are noteworthy. In vitro assays such as the DPPH and ABTS tests have shown that these compounds can scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress-related diseases, including neurodegenerative disorders .
Antimicrobial Activity
Benzodiazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds possess broad-spectrum activity against various bacterial and fungal strains. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity .
Structure-Activity Relationship (SAR)
The biological activity of This compound is significantly influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Benzodiazole Ring | Essential for anticancer and antimicrobial activity |
| Sulfonyl Group | Enhances solubility and bioavailability |
| Carboxamide Group | Contributes to binding affinity with target proteins |
Modifications to these structural features can lead to variations in potency and selectivity against specific biological targets.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of a related benzodiazole derivative under oxidative stress conditions. The compound demonstrated a significant reduction in intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential in SH-SY5Y cells exposed to H₂O₂-induced oxidative stress . This suggests potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of benzodiazole derivatives were tested against various bacterial strains. The results indicated that modifications to the sulfonyl group enhanced antimicrobial activity, making these compounds promising candidates for developing new antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
